molecular formula C16H12Cl2N2O B2440167 N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide CAS No. 866132-46-9

N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide

Cat. No.: B2440167
CAS No.: 866132-46-9
M. Wt: 319.19
InChI Key: IJHLWBFZDNDNPX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a 3,4-dichlorobenzyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 3-position of the indole ring

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c17-13-6-5-10(7-14(13)18)8-20-16(21)12-9-19-15-4-2-1-3-11(12)15/h1-7,9,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHLWBFZDNDNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of Indole

The synthesis begins with the formylation of indole at the 3-position using the Vilsmeier-Haack reagent (POCl₃/DMF). This step produces indole-3-carbaldehyde, confirmed by FT-IR C=O stretching at 1,680 cm⁻¹ and ¹H NMR aldehyde proton resonance at δ 9.95 ppm. Optimal conditions involve maintaining temperatures below 10°C during reagent mixing and gradual warming to 35°C for 1 hour, achieving yields of 74–82%.

Reaction Conditions Table

Step Reagents Temperature Time Yield
1 POCl₃, DMF 10°C → 35°C 2 h 78%

Oxidation to Indole-3-Carboxylic Acid

Indole-3-carbaldehyde undergoes disproportionation via the Cannizzaro reaction in 20% NaOH, yielding indole-3-carboxylic acid. Neutralization with HCl precipitates the product (white crystals, 65–72% yield), with FT-IR showing broad O-H stretches at 3,200 cm⁻¹ and C=O at 1,710 cm⁻¹. Alternative oxidation methods (e.g., KMnO₄ in acidic media) are less efficient (45–50% yield).

Chlorination with Thionyl Chloride

Indole-3-carboxylic acid is refluxed with excess thionyl chloride (SOCl₂) to form indole-3-carbonyl chloride. The reaction completes within 2 hours (TLC monitoring), with excess SOCl₂ removed via distillation. This intermediate is highly reactive and used directly without isolation.

Amidation with 3,4-Dichlorobenzylamine

Indole-3-carbonyl chloride reacts with 3,4-dichlorobenzylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4 hours, followed by chloroform extraction and vacuum distillation. Crude product purification via recrystallization (methanol/water) affords N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide in 52–68% yield.

Characterization Data

  • FT-IR (KBr): 1,660 cm⁻¹ (amide C=O), 1,540 cm⁻¹ (aromatic C=C), 3,300 cm⁻¹ (N-H stretch).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, indole NH), 8.45 (d, J = 7.8 Hz, 1H, H-2), 7.56–7.21 (m, 6H, aromatic), 4.62 (s, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 136.5–118.3 (aromatic carbons), 42.8 (CH₂).

Modern Coupling Agent-Assisted Synthesis

Direct Amide Bond Formation

Indole-3-carboxylic acid is activated using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt). Coupling with 3,4-dichlorobenzylamine in DMF at 45°C for 10 hours yields the target compound in 78–85%.

Optimized Conditions Table

Coupling Agent Base Solvent Time Yield
HBTU/HOBt DIPEA DMF 10 h 83%
EDCl/HOBt TEA DCM 12 h 78%

Advantages Over Classical Methods

  • Higher Yields: Reduced side reactions (e.g., hydrolysis of acyl chloride).
  • Milder Conditions: Avoids handling corrosive SOCl₂.
  • Scalability: Demonstrated for kilogram-scale production in patent literature.

Critical Analysis of Synthetic Challenges

Regioselectivity in Indole Functionalization

Competing formylation at the 1- or 2-position of indole is mitigated by strict temperature control (<10°C during reagent addition). Impurities exceeding 5% require column chromatography (silica gel, ethyl acetate/hexane).

Purification Challenges

The dichlorobenzyl moiety introduces hydrophobicity, complicating aqueous workups. Patent US20110172428A1 recommends dichloromethane/water partitioning followed by recrystallization from methanol.

Spectroscopic Validation Protocols

Distinguishing Isomeric Byproducts

Mass spectrometry (ESI-TOF) confirms molecular ion peaks at m/z 343.03 [M+H]⁺. Isomeric byproducts (e.g., N-2-carboxamide derivatives) are excluded by comparative ¹H NMR analysis.

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity for coupling agent-derived products versus 92–95% for classical routes.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent US20110172428A1 discloses a continuous process for indole-3-carbonyl chloride generation, reducing reaction time from 2 hours to 15 minutes.

Solvent Recycling Systems

Distillation recovery of DMF and dichloromethane achieves 90% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction Reactions: The carboxamide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Formation of substituted indole derivatives.

    Oxidation Reactions: Formation of oxindole derivatives.

    Reduction Reactions: Formation of amine derivatives

Scientific Research Applications

Pharmacological Properties

N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide is primarily recognized for its role as a modulator of the nicotinic acetylcholine receptor , which is crucial in neurological functions. This receptor's dysfunction is linked to several neurodegenerative diseases, including Alzheimer's disease and schizophrenia. Research indicates that compounds similar to this compound may act as agonists or partial agonists at the nicotinic α-7 receptor, offering potential therapeutic avenues for treating these conditions .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that derivatives related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain analogs demonstrated IC50 values in the low micromolar range against colon, prostate, and lung cancer cells. These findings suggest that the compound may induce apoptosis through caspase activation pathways, making it a candidate for further development as an anticancer agent .

Antiparasitic Applications

In addition to its anticancer potential, this compound derivatives have shown activity against parasitic infections . Compounds with similar structures have been reported to inhibit the growth of Toxoplasma gondii and Cryptosporidium parvum, pathogens responsible for significant health issues in immunocompromised individuals. The efficacy of these compounds at low concentrations indicates their potential as antiparasitic agents .

Synthesis and Modification Strategies

The synthesis of this compound can be achieved through various chemical modification strategies that enhance its bioactivity. Recent research highlights the importance of structural modifications such as halogenation and alkylation on the indole ring to improve pharmacological profiles. These modifications can lead to increased potency and selectivity towards specific biological targets .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

StudyFocusFindings
Neurological DisordersIdentified as a potential treatment for Alzheimer's disease via nicotinic receptor modulation.
Cancer ResearchDemonstrated potent cytotoxicity against multiple cancer cell lines with promising IC50 values.
Antiparasitic ActivityShowed effective inhibition of Toxoplasma gondii and Cryptosporidium parvum.

These findings underscore the versatility of this compound in addressing diverse therapeutic areas.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 2-(3,4-dichlorobenzyl)-1H-benzimidazole
  • 3,5-dichlorobenzamide derivatives
  • N-[4-(4′chlorophenyl)thiazol-2-yl]thiosemicarbazide

Comparison: N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide is unique due to its specific structural features, such as the indole ring and the 3,4-dichlorobenzyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds. For instance, the presence of the indole ring may enhance its ability to interact with biological targets, making it a more potent candidate for drug development .

Biological Activity

N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential in various therapeutic areas including antimicrobial, anticancer, and anti-inflammatory applications. This article explores the biological activity of this compound by reviewing relevant studies, mechanisms of action, and case studies that highlight its efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit cholinesterase enzymes, which are critical in neurotransmitter regulation. The compound forms unstable complexes with these enzymes, leading to prolonged neurotransmitter action.
  • Apoptosis Induction : The compound has demonstrated the ability to selectively induce apoptosis in various human leukemic cancer cell lines, suggesting a mechanism that may be exploited for cancer therapy.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. The antimicrobial efficacy is thought to stem from its structural features that enhance membrane permeability and interaction with microbial targets .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown broad cytostatic and cytotoxic activity against:

  • Cell Lines Tested :
    • HL-60 (Human promyelocytic leukemia)
    • COLO 205 (Colon carcinoma)
    • Hep3B (Liver cancer)
    • H460 (Lung cancer)

The IC50 values for these cell lines indicate significant potency, with some compounds exhibiting submicromolar activity .

Cell LineIC50 Value (µM)
HL-600.3
COLO 2050.49
Hep3B0.7
H4600.8

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects through the modulation of inflammatory pathways. The compound's structure allows it to interfere with pro-inflammatory cytokine signaling, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A comprehensive evaluation of the compound against a panel of 56 human cancer cell lines revealed selective toxicity towards certain types while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound significantly inhibited the growth of multi-drug resistant bacterial strains, providing a potential avenue for treating infections where conventional antibiotics fail .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that similar compounds can effectively reach target tissues and maintain therapeutic concentrations over time.

Q & A

Q. What are the common synthetic routes for N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions. A key intermediate, 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde, is prepared via alkylation of indole derivatives with 3,4-dichlorobenzyl bromide. Subsequent reductive amination or coupling with appropriate amines (e.g., using sodium triacetoxyborohydride as a reducing agent) yields the carboxamide. Purification via column chromatography and crystallization ensures high purity. Critical parameters include anhydrous conditions and controlled stoichiometry to avoid side reactions .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer: Structural confirmation relies on 1H^1 \text{H}-NMR and 13C^{13}\text{C}-NMR to verify aromatic protons and carbons, respectively. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Purity is assessed via HPLC with UV detection (λ = 254 nm). X-ray crystallography may resolve stereochemistry in crystalline derivatives. Thermal stability is evaluated using differential scanning calorimetry (DSC) .

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer: The 3,4-dichlorobenzyl moiety enhances lipophilicity, promoting interaction with hydrophobic binding pockets. Preliminary studies on structurally related compounds (e.g., pyrazine-carboxamides) show potent anti-tubercular activity (MIC = 12.5 µg/mL against Mycobacterium tuberculosis H37Rv). This suggests potential inhibition of mycobacterial enzymes or membrane disruption. Target identification often employs competitive binding assays or genetic knockout studies .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and scalability for this compound?

Methodological Answer: Yield optimization requires:

  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., carboxamide coupling) to minimize decomposition.
  • Catalyst screening : Testing palladium or copper catalysts for cross-coupling steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Scalability trials should prioritize flow chemistry for exothermic reactions and use in-line purification (e.g., centrifugal partition chromatography) .

Q. How can structure-activity relationship (SAR) studies guide modifications of the dichlorobenzyl group?

Methodological Answer: SAR strategies include:

  • Halogen substitution : Replacing chlorine with fluorine or bromine to alter electronic effects and binding affinity.
  • Positional isomerism : Comparing 3,4-dichloro with 2,4-dichloro analogs to map steric tolerances in target proteins.
  • Bioisosteric replacement : Swapping the benzyl group with thiophene or cyclohexane to assess pharmacokinetic improvements. Activity trends are validated using dose-response assays (e.g., IC50_{50} measurements) in disease-relevant cell lines .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay variability. Resolution steps:

  • Standardize assay conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation.
  • Validate with orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT or resazurin). Meta-analyses of published IC50_{50} values can identify outliers due to methodological differences .

Q. What advanced techniques elucidate the compound’s binding interactions with biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (kon_\text{on}/koff_\text{off}) to purified proteins.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Cryo-EM or X-ray crystallography : Resolves 3D binding modes in enzyme active sites (e.g., mycobacterial cytochrome P450). Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding poses and stability .

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